An In-Depth Technical Guide to 6-Aminopyridazine-3-carboxylic Acid
An In-Depth Technical Guide to 6-Aminopyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 6-Aminopyridazine-3-carboxylic acid, a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. From its fundamental properties to its synthesis and applications, this document is intended to be a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of a Versatile Scaffold
6-Aminopyridazine-3-carboxylic acid (CAS Number: 59772-58-6 ) is a bifunctional heterocyclic compound featuring a pyridazine core substituted with both an amino and a carboxylic acid group.[1] This unique arrangement of functional groups imparts a high degree of versatility, allowing for a wide range of chemical transformations. Consequently, it has emerged as a crucial intermediate in the synthesis of complex bioactive molecules. Its rigid pyridazine framework serves as a valuable scaffold for positioning pharmacophoric elements in three-dimensional space, a key consideration in rational drug design.
The primary utility of this compound lies in its role as a foundational element for creating novel pharmaceutical agents, particularly those targeting neurological disorders, as well as for the development of innovative anti-inflammatory and antimicrobial drugs.[1] Beyond the pharmaceutical realm, it is also a key component in the formulation of advanced agrochemicals, contributing to the development of effective herbicides and pesticides.[1]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of 6-Aminopyridazine-3-carboxylic acid is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59772-58-6 | [1] |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | >250 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis of 6-Aminopyridazine-3-carboxylic Acid: A Plausible Experimental Protocol
While a variety of synthetic routes to pyridazine derivatives exist, a common and effective strategy for the preparation of 6-Aminopyridazine-3-carboxylic acid involves a two-step process starting from the commercially available 3,6-dichloropyridazine. This approach leverages a nucleophilic aromatic substitution followed by hydrolysis.
Logical Synthesis Pathway
Caption: Plausible synthetic route to 6-Aminopyridazine-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
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Rationale: This initial step involves a selective nucleophilic aromatic substitution. Ammonia acts as the nucleophile, displacing one of the chlorine atoms on the pyridazine ring. The reaction conditions are controlled to favor monosubstitution.
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Procedure:
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In a pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with a suitable solvent such as dioxane or an alcohol.
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Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents).
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Seal the vessel and heat the reaction mixture to 120-150°C for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.
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Step 2: Synthesis of 6-Aminopyridazine-3-carboxylic acid
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Rationale: The second step can be approached in two primary ways:
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Route A: Cyanation followed by Hydrolysis: The remaining chloro group is substituted with a cyanide group, which is then hydrolyzed to the carboxylic acid. This is a common method for introducing a carboxylic acid function onto an aromatic ring.
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Route B: Direct Carboxylation: While more challenging, direct carboxylation methods, such as those involving Grignard reagents or palladium-catalyzed reactions with CO, could potentially be employed. Route A is generally more reliable and higher yielding for this type of substrate.
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Procedure (Route A):
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Cyanation:
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Combine 3-amino-6-chloropyridazine (1 equivalent) with copper(I) cyanide (1.1-1.5 equivalents) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Heat the mixture to 140-160°C for 4-8 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-amino-3-cyanopyridazine.
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Hydrolysis:
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Take the crude 6-amino-3-cyanopyridazine and add an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
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Heat the mixture at reflux for 6-12 hours. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC.
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If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., NaOH) to a pH of approximately 3-4 to precipitate the product.
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If basic hydrolysis is used, cool the reaction mixture and acidify with an acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.
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Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Aminopyridazine-3-carboxylic acid.
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Analytical Characterization: A Spectroscopic Profile
The identity and purity of synthesized 6-Aminopyridazine-3-carboxylic acid must be confirmed through a combination of spectroscopic techniques.
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of the final product.
Expected Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating nature of the amino group. The protons on the pyridazine ring would likely appear as doublets in the aromatic region. The amine protons may appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), and for the carbons of the pyridazine ring.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
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A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.
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N-H stretching vibrations from the amino group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
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C-N and C-C stretching vibrations within the pyridazine ring.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 139.11 would be expected.
Applications in Drug Discovery and Development
The structural features of 6-Aminopyridazine-3-carboxylic acid make it an attractive starting material for the synthesis of a diverse range of therapeutic agents. The amino group provides a handle for amide bond formation, alkylation, and other nucleophilic reactions, while the carboxylic acid can be converted to esters, amides, or used in coupling reactions.
Signaling Pathway Intervention
The pyridazine core is a bioisostere for other aromatic systems and can be found in numerous kinase inhibitors and other enzyme-targeted drugs. The ability to functionalize both the 3 and 6 positions allows for the exploration of structure-activity relationships (SAR) in a systematic manner.
Caption: Role in the drug discovery workflow.
Conclusion
6-Aminopyridazine-3-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in the discovery of new medicines and agrochemicals. Its versatile structure, coupled with its accessibility through established synthetic routes, ensures its continued importance as a key building block. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an outline of its analytical characterization and applications, serving as a valuable resource for researchers in the field.
References
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PubChem. 6-Aminonicotinic acid. Available at: [Link]
- Google Patents. Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
- Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. CN101508676B.
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Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. 2005. Available at: [Link]
